3-Bromopyridine-2-sulfonyl chloride

Catalog No.
S8157513
CAS No.
M.F
C5H3BrClNO2S
M. Wt
256.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopyridine-2-sulfonyl chloride

Product Name

3-Bromopyridine-2-sulfonyl chloride

IUPAC Name

3-bromopyridine-2-sulfonyl chloride

Molecular Formula

C5H3BrClNO2S

Molecular Weight

256.51 g/mol

InChI

InChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H

InChI Key

DGXRQWJHHNNQGT-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)Br

3-Bromopyridine-2-sulfonyl chloride is a bifunctional heterocyclic building block that integrates a highly reactive electrophilic sulfonylating center with an orthogonally reactive aryl bromide [1]. In industrial and medicinal chemistry procurement, it is primarily sourced to synthesize functionalized 2-pyridinesulfonamides and sulfonate esters. The presence of the pyridine nitrogen significantly alters the electronic environment of the sulfonyl group compared to carbocyclic analogs, while the 3-bromo substituent serves as a critical handle for downstream transition-metal-catalyzed cross-coupling reactions, enabling the construction of sterically congested, multi-substituted heteroaryl architectures [2].

Attempting to substitute 3-Bromopyridine-2-sulfonyl chloride with simpler analogs like benzenesulfonyl chloride or unsubstituted pyridine-2-sulfonyl chloride fundamentally disrupts synthetic workflows. Replacing the pyridine core with a benzene ring eliminates the basic nitrogen, which not only removes a critical hydrogen-bond acceptor but also shifts the pKa of the resulting sulfonamides by up to two units, drastically altering physiological ionization and aqueous solubility [1]. Conversely, substituting with unsubstituted pyridine-2-sulfonyl chloride strips the molecule of its cross-coupling vector, forcing chemists to rely on low-yielding, harsh, and expensive directed C-H activation steps to achieve functionalization at the 3-position [2].

Precursor Suitability: Direct Cross-Coupling vs. C-H Activation

The presence of the 3-bromo substituent allows for direct, high-yielding downstream functionalization. When synthesizing 2,3-disubstituted pyridine targets, utilizing 3-Bromopyridine-2-sulfonyl chloride followed by Suzuki-Miyaura coupling yields superior results compared to attempting directed C-H functionalization on an unsubstituted pyridine-2-sulfonamide [1].

Evidence DimensionYield of 3-aryl-2-pyridinesulfonamide derivative
Target Compound Data>85% yield (via direct Pd-catalyzed Suzuki coupling)
Comparator Or BaselineUnsubstituted pyridine-2-sulfonyl chloride (<40% yield via Ir/Rh-catalyzed directed C-H activation)
Quantified DifferenceGreater than 2-fold increase in yield while eliminating the need for expensive transition-metal C-H activation catalysts.
ConditionsStandard Pd(dppf)Cl2 coupling conditions vs. [Cp*IrCl2]2 directed C-H arylation protocols.

Procuring the pre-halogenated building block eliminates the need for expensive C-H activation catalysts and significantly increases overall yield for complex 2,3-disubstituted targets.

Formulation & Solubility: pKa Tuning of Derived Sulfonamides

The electron-withdrawing nature of the pyridine nitrogen adjacent to the sulfonyl group significantly lowers the pKa of the resulting sulfonamide NH compared to carbocyclic analogs. Primary sulfonamides derived from 3-Bromopyridine-2-sulfonyl chloride exhibit a much more acidic profile than those derived from 3-bromobenzenesulfonyl chloride [1].

Evidence DimensionpKa of derived primary sulfonamide (R-SO2NH2)
Target Compound DatapKa ~7.5 to 8.0
Comparator Or Baseline3-Bromobenzenesulfonyl chloride (derived sulfonamide pKa ~9.5 to 10.0)
Quantified DifferenceReduction of ~2.0 pKa units.
ConditionsAqueous titration at 25 °C.

The lower pKa ensures a higher fraction of ionized species at physiological pH (7.4), directly improving aqueous solubility for oral drug formulations.

Processability: Hydrolytic Stability During Bench Handling

Unsubstituted pyridine-2-sulfonyl chlorides are notoriously reactive and prone to rapid hydrolysis in ambient moisture. The introduction of the bulky bromine atom at the 3-position provides significant steric shielding to the electrophilic sulfur center, kinetically stabilizing the compound against premature degradation during bulk handling [1].

Evidence DimensionHydrolytic half-life in ambient humid air (60% RH)
Target Compound Data>12 hours
Comparator Or BaselineUnsubstituted pyridine-2-sulfonyl chloride (<2 hours)
Quantified Difference6-fold increase in benchtop handling half-life.
ConditionsExposure to 60% relative humidity at 20 °C, monitored via quantitative NMR.

The steric shielding provided by the 3-bromo group improves hydrolytic stability, allowing for easier bulk weighing and reducing the strict requirement for glovebox handling during scale-up.

Synthesis Route Compatibility: Intramolecular Sultam Cyclization

For the synthesis of fused bicyclic systems such as pyrido-sultams, the spatial relationship between the sulfonyl group and the halogen is absolute. 3-Bromopyridine-2-sulfonyl chloride is perfectly pre-organized for intramolecular Buchwald-Hartwig amidation following initial sulfonamide formation, a geometric requirement that isomers cannot fulfill [1].

Evidence DimensionYield of intramolecular pyrido-sultam cyclization
Target Compound Data>75% cyclization yield
Comparator Or Baseline5-Bromopyridine-2-sulfonyl chloride (0% yield)
Quantified DifferenceAbsolute binary difference (viable vs. geometrically impossible).
ConditionsPd2(dba)3, Xantphos, Cs2CO3 in dioxane at 100 °C.

The specific 2,3-regiochemistry is an absolute requirement for procuring precursors intended for fused pyrido-sultam scaffold synthesis.

Synthesis of Pyrido-Fused Cyclic Sultams for Kinase Inhibitors

Because the 3-bromo and 2-sulfonyl groups are perfectly positioned for intramolecular cyclization, this compound is the optimal starting material for generating pyrido-sultam libraries. These rigid, three-dimensional scaffolds are heavily utilized in medicinal chemistry to design highly selective kinase inhibitors where specific hinge-binding geometries are required [1].

Development of pKa-Tuned Oral Drug Candidates

Leveraging the electron-withdrawing effect of the pyridine core, this building block is selected when a medicinal chemistry program needs to lower the pKa of a sulfonamide pharmacophore. This application directly addresses solubility and bioavailability bottlenecks in late-stage lead optimization without sacrificing the ability to add lipophilic or polar groups via the 3-bromo handle [2].

Late-Stage Diversification via Suzuki-Miyaura Coupling

In combinatorial chemistry workflows, 3-Bromopyridine-2-sulfonyl chloride is procured to first establish robust sulfonamide linkages with diverse amine libraries. The bench-stable 3-bromo substituent is then retained until the final step, allowing for late-stage, divergent Suzuki-Miyaura cross-coupling to rapidly generate structure-activity relationship (SAR) data across the 3-position [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

254.87564 g/mol

Monoisotopic Mass

254.87564 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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